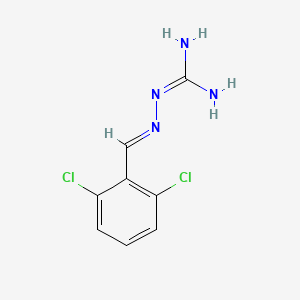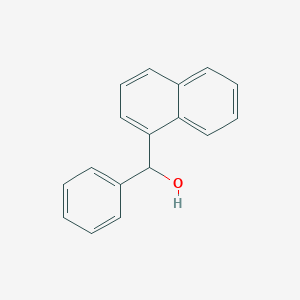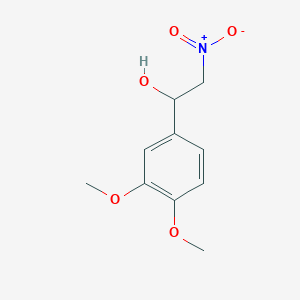
1-(3,4-Dimethoxyphenyl)-2-nitroethanol
Overview
Description
1-(3,4-Dimethoxyphenyl)-2-nitroethanol is a useful research compound. Its molecular formula is C10H13NO5 and its molecular weight is 227.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nitration and Lignin Models : Sergeeva et al. (1964) studied the nitration of lignin model compounds, including 1-(3,4-dimethoxyphenyl)-2-nitroethanol, revealing insights into the nitration process in the lignin structure (Sergeeva, L. L., Shorygina, N. N., & Lopatin, B. V., 1964).
Synthesis and Antioxidant Activities : Artunç et al. (2020) investigated the synthesis and antioxidant activities of phenol derivatives from a compound related to this compound, highlighting its potential in synthesizing molecules with significant antioxidant profiles (Artunç, Tekin et al., 2020).
Hydrogenation Studies : Huang Jia-yuan (2003) examined the hydrogenation of related compounds, which can be vital for fine chemical synthesis, demonstrating the relevance of such compounds in chemical manufacturing processes (Huang Jia-yuan, 2003).
CNS Depressant Properties : Barfknecht et al. (1970) found that 1-(3,4-dimethoxyphenyl)-2-propanol, a closely related compound, acts as a CNS depressant in mice and discussed its structural implications, which might provide insights into the neurological applications of this compound (Barfknecht, C., Miles, J. M., & Leseney, J. L., 1970).
Electro-Optical and Charge-Transport Properties : A study by Irfan et al. (2015) on a related compound, trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, analyzed its structural, electro-optical, and charge-transport properties, offering insights into potential electronic applications of this compound (Irfan, A. et al., 2015).
Corrosion Inhibition : Chafiq et al. (2020) researched the inhibition properties of compounds similar to this compound for mild steel corrosion, showing its potential as a corrosion inhibitor (Chafiq, M. et al., 2020).
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-nitroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5,8,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMQIZUQJSVRST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C[N+](=O)[O-])O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B7772346.png)
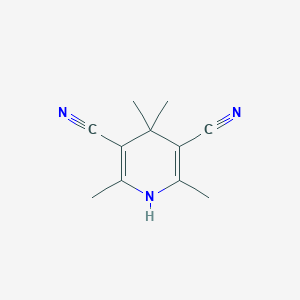
![(4Z)-2-phenyl-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B7772363.png)

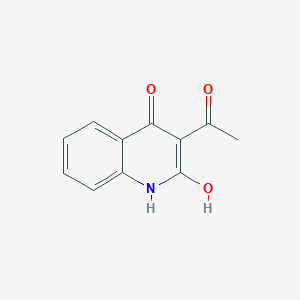
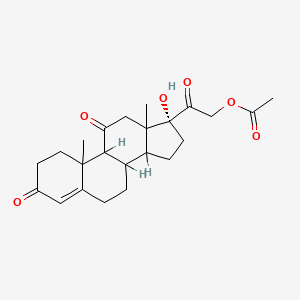

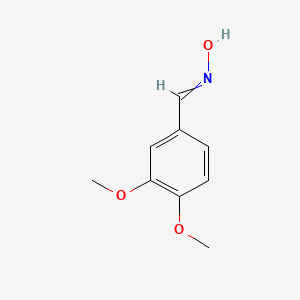
![1-{[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B7772407.png)

![2-{[(2-Phenylethyl)amino]methyl}phenol](/img/structure/B7772417.png)
